1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine
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Overview
Description
Preparation Methods
The synthesis of JB 98064 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a guanidine moiety, which is then coupled with a substituted piperazine or piperidine scaffold . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
JB 98064 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of JB 98064 may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
JB 98064 has a wide range of scientific research applications, including:
Mechanism of Action
JB 98064 exerts its effects by selectively binding to histamine H3 receptors, thereby blocking the action of histamine . This antagonistic activity leads to increased release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive and sleep processes . The molecular targets and pathways involved include the histamine H3 receptor and associated signaling pathways .
Comparison with Similar Compounds
JB 98064 is unique in its high selectivity and potency as a histamine H3 receptor antagonist . Similar compounds include:
Thioperamide: Another histamine H3 receptor antagonist with a different chemical structure.
Clobenpropit: A potent histamine H3 receptor antagonist with a similar mechanism of action.
These compounds share similar pharmacological properties but differ in their chemical structures and specific binding affinities .
Properties
CAS No. |
485812-42-8 |
---|---|
Molecular Formula |
C19H31ClN4 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine |
InChI |
InChI=1S/C19H31ClN4/c20-18-10-8-17(9-11-18)16-24(19(21)22)15-5-3-1-2-4-12-23-13-6-7-14-23/h8-11H,1-7,12-16H2,(H3,21,22) |
InChI Key |
ZRIVDXCYPBUSKL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCCCN(CC2=CC=C(C=C2)Cl)C(=N)N |
Canonical SMILES |
C1CCN(C1)CCCCCCCN(CC2=CC=C(C=C2)Cl)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JB 98064; JB98064; JB-98064. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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